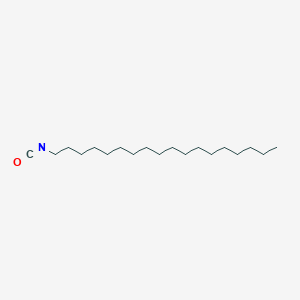

Octadecyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66466. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanatooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDQYHPOSSHSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038727 | |

| Record name | Octadecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-96-9 | |

| Record name | Octadecyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ297B5H72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Octadecyl Isocyanate from Octadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing octadecyl isocyanate from octadecylamine. The document details both the traditional phosgenation method and a more contemporary phosgene-free approach using triphosgene. It includes detailed experimental protocols, a comparative summary of reaction parameters, and visual representations of the synthetic pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a long-chain aliphatic isocyanate that serves as a crucial intermediate in the synthesis of a variety of valuable compounds. Its applications span from the creation of specialized polymers and coatings to its use as a derivatizing agent for biomolecules in drug development and as a surface modifier for materials. The synthesis of this compound primarily relies on the conversion of the primary amine group of octadecylamine into an isocyanate functionality. This guide will explore the two most prevalent methods for achieving this transformation.

Synthetic Methodologies

The conversion of octadecylamine to this compound can be broadly categorized into two main approaches: a traditional method employing the highly reactive and hazardous gas phosgene, and a safer, more laboratory-friendly method utilizing a solid phosgene equivalent, triphosgene.

Phosgene-Based Synthesis

The reaction of octadecylamine with phosgene is a well-established industrial method for producing this compound.[1][2] This process typically occurs in two stages: an initial "cold phosgenation" to form an intermediate carbamoyl chloride, followed by a "hot phosgenation" or thermal decomposition to yield the final isocyanate product.[3]

Reaction Pathway:

Figure 1: Phosgene-based synthesis of this compound.

Phosgene-Free Synthesis using Triphosgene

To circumvent the hazards associated with gaseous phosgene, solid and less hazardous phosgene equivalents are often employed in laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a common and effective reagent for this purpose. The reaction of octadecylamine with triphosgene in the presence of a base, such as sodium carbonate, provides a milder and safer route to this compound.[4]

Reaction Pathway:

Figure 2: Triphosgene-based synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from octadecylamine via the phosgene and triphosgene methods.

| Parameter | Phosgene Method | Triphosgene Method |

| Phosgenating Agent | Phosgene (COCl₂) | Triphosgene |

| Solvent | Chlorobenzene[2] | Dichloromethane[4] |

| Base | Not explicitly required | Sodium Carbonate[4] |

| Temperature | 0-10°C then heat (e.g., 130°C)[3] | 20°C[4] |

| Reaction Time | Not specified | 2 hours[4] |

| Reported Yield | Not specified in detail | 60%[4] |

| Purification | Distillation under reduced pressure[2] | Not specified, likely chromatographic or distillation |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on established procedures for isocyanate synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Representative Protocol for Phosgene-Based Synthesis

Materials:

-

Octadecylamine

-

Chlorobenzene (anhydrous)

-

Phosgene (as a solution in a suitable solvent or generated in situ)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Cold Phosgenation:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, gas inlet, and thermometer, dissolve octadecylamine in anhydrous chlorobenzene under an inert atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly bubble phosgene gas through the stirred solution or add a pre-cooled solution of phosgene in chlorobenzene. Maintain the temperature below 10°C.

-

The formation of a slurry, the octadecylcarbamoyl chloride hydrochloride intermediate, will be observed.

-

Continue the addition of phosgene until the reaction is complete (can be monitored by IR spectroscopy for the disappearance of the primary amine).

-

-

Hot Phosgenation:

-

After the cold phosgenation is complete, slowly heat the reaction mixture to approximately 130°C while maintaining a slow stream of phosgene.

-

Hydrogen chloride gas will evolve and should be scrubbed through a basic solution.

-

Continue heating and phosgene addition until the slurry dissolves and the evolution of HCl ceases, indicating the formation of the isocyanate.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Purge the solution with an inert gas to remove any excess phosgene and dissolved HCl.

-

The solvent (chlorobenzene) is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.[2]

-

Detailed Protocol for Triphosgene-Based Synthesis

This protocol is based on the work of Liu et al. (2005).[4]

Materials:

-

Octadecylamine

-

Triphosgene

-

Sodium Carbonate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a solution of octadecylamine (1.0 eq) in anhydrous dichloromethane, add anhydrous sodium carbonate (2.0 eq).

-

Stir the suspension at room temperature under an inert atmosphere.

-

-

Addition of Triphosgene:

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the stirred suspension of octadecylamine and sodium carbonate at 20°C.

-

-

Reaction:

-

Stir the reaction mixture at 20°C for 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove the sodium carbonate and other solid byproducts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2270 cm⁻¹. The disappearance of the N-H stretching bands of the starting octadecylamine (around 3300-3400 cm⁻¹) also indicates a complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the long alkyl chain. The protons on the carbon adjacent to the isocyanate group will appear as a triplet around 3.3-3.5 ppm.

-

¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 3: General experimental workflow for this compound synthesis.

Safety Considerations

-

Phosgene: Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be carried out in a certified high-performance fume hood with appropriate safety monitoring and personal protective equipment (PPE), including a phosgene sensor badge. A neutralization scrubber for excess phosgene is mandatory.

-

Triphosgene: While safer than phosgene, triphosgene is a lachrymator and is toxic. It should be handled with care in a fume hood, and appropriate PPE should be worn. It can release phosgene upon heating or in the presence of certain nucleophiles.

-

Isocyanates: this compound is a sensitizer and can cause respiratory and skin irritation. Avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: Chlorobenzene and dichloromethane are hazardous solvents. Refer to their respective Safety Data Sheets (SDS) for proper handling and disposal procedures.

This guide provides a foundational understanding of the synthesis of this compound from octadecylamine. Researchers should always consult relevant safety data and perform a thorough risk assessment before undertaking any experimental work.

References

The Electrophilic Heart of Surface Modification: An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Octadecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in octadecyl isocyanate, a long-chain aliphatic isocyanate increasingly utilized in surface modification, drug delivery systems, and polymer science. Understanding the nuanced reactivity of this functional group is paramount for the rational design and successful implementation of novel materials and therapeutics. This document details the core reactions with key nucleophiles, explores the influence of catalysts and solvents, and provides illustrative experimental protocols.

Core Principles of Isocyanate Reactivity

The isocyanate group (–N=C=O) is a highly electrophilic moiety, rendering it susceptible to nucleophilic attack at the central carbon atom. This inherent reactivity is the foundation of its utility in forming stable covalent linkages with a wide array of functional groups. The long, hydrophobic octadecyl chain (C18H37) of this compound imparts unique properties to the resulting products, such as hydrophobicity, lubricity, and self-assembly capabilities.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the isocyanate group. An electron-withdrawing group attached to the isocyanate can enhance the carbon's electrophilicity and thus increase reactivity, while an electron-donating group can decrease it.[1]

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including alcohols, amines, water, and thiols. These reactions are fundamental to its application in materials science and drug development.

Reaction with Alcohols: Urethane Formation

The reaction of this compound with alcohols yields a stable urethane linkage. This is one of the most common reactions utilized in polyurethane chemistry and for the surface functionalization of materials bearing hydroxyl groups, such as cellulose nanocrystals and various polymers.[2][3][4][5]

General Reaction: R-NCO + R'-OH → R-NH-CO-O-R' (this compound) + (Alcohol) → (Urethane)

The reaction rate is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary alcohols. The reaction can be catalyzed by both acids and bases, with tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL) being particularly effective.[6][7][8] The reaction temperature can range from room temperature to elevated temperatures (75-80°C) to drive the reaction to completion.[8]

Reaction with Amines: Urea Formation

The reaction of this compound with primary or secondary amines is significantly faster than with alcohols and results in the formation of a highly stable urea linkage.[9] This reaction is often spontaneous and typically does not require a catalyst.[10] It is a valuable tool for conjugating amine-containing molecules and for the synthesis of polyureas.

General Reaction: R-NCO + R'R''-NH → R-NH-CO-NR'R'' (this compound) + (Amine) → (Urea)

This reaction is central to the synthesis of unsymmetrical urea derivatives.[11][12] The reaction is generally carried out in a suitable solvent like DMF, THF, or DCM at room temperature.[10]

Reaction with Water: Hydrolysis and Amine Formation

Isocyanates are sensitive to moisture and react with water in a multi-step process.[3] The initial reaction forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[13][14] The newly formed amine can then react with another molecule of this compound to form a symmetrical di-octadecyl urea.[9] This reaction is often considered a side reaction in polyurethane synthesis as the generation of CO2 can lead to foaming.[4][9]

General Reaction:

-

R-NCO + H₂O → [R-NH-COOH] (Carbamic acid - unstable)

-

[R-NH-COOH] → R-NH₂ + CO₂

-

R-NCO + R-NH₂ → R-NH-CO-NH-R (Symmetrical Urea)

This reactivity necessitates the use of anhydrous solvents and inert atmospheres when handling this compound to avoid unwanted side products.[3]

Reaction with Thiols: Thiocarbamate Formation

The reaction of isocyanates with thiols (mercaptans) produces thiocarbamates. This reaction is generally slower than the reaction with amines or alcohols and often requires a base catalyst, such as a tertiary amine, to proceed at a reasonable rate.[15]

General Reaction: R-NCO + R'-SH → R-NH-CO-S-R' (this compound) + (Thiol) → (Thiocarbamate)

The catalytic action of tertiary amines decreases with increasing steric hindrance around the nitrogen atom.[15] The reaction rate is also influenced by the solvent, with more polar, ionizing solvents favoring the reaction.[15]

Quantitative Data on Reactivity

While specific kinetic data for this compound is not abundant in the literature, the general principles of isocyanate reactivity can be extrapolated from studies on other isocyanates, such as phenyl isocyanate. The following table summarizes typical reaction conditions and relative reactivity.

| Nucleophile | Product | Relative Rate | Typical Catalysts | Typical Solvents |

| Primary Amine | Urea | Very Fast | None required | THF, DCM, DMF |

| Secondary Amine | Urea | Fast | None required | THF, DCM, DMF |

| Primary Alcohol | Urethane | Moderate | Tertiary amines, DBTDL | Toluene, THF, Ethyl Acetate |

| Secondary Alcohol | Urethane | Slow | Tertiary amines, DBTDL | Toluene, THF, Ethyl Acetate |

| Water | Amine + CO₂, then Urea | Moderate | - | - |

| Thiol | Thiocarbamate | Slow | Tertiary amines | Toluene, THF |

| Carboxylic Acid | Amide + CO₂ (via unstable mixed anhydride) | Slow | - | - |

Note: Relative rates are a general guide and can be significantly influenced by steric hindrance, electronic effects, catalyst choice, and solvent.

For the reaction of phenyl isocyanate with 1-propanol, experimental Arrhenius activation energies are in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[11][16] It is expected that the long alkyl chain of this compound may introduce steric effects that could slightly decrease the reaction rate compared to smaller alkyl isocyanates.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for common reactions involving this compound.

Monitoring Isocyanate Reactions via FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The strong and distinct absorption band of the isocyanate group's asymmetric stretch, appearing between 2250 and 2285 cm⁻¹, allows for straightforward quantification of its consumption.[6][7][17]

Experimental Workflow:

Procedure:

-

Set up the reaction vessel with an in-situ FTIR probe.

-

Record a background spectrum of the initial reaction mixture (e.g., this compound in a solvent).

-

Initiate the reaction by adding the nucleophile (e.g., alcohol, amine).

-

Continuously collect FTIR spectra at regular intervals.

-

Monitor the decrease in the absorbance of the isocyanate peak around 2270 cm⁻¹.

-

The reaction is considered complete when the isocyanate peak is no longer detectable.

Surface Modification of Cellulose Nanocrystals (CNCs)

This protocol describes the hydrophobization of CNCs using this compound.

Materials:

-

Cellulose nanocrystals (CNCs)

-

This compound

-

Anhydrous toluene

-

Triethylamine (catalyst)

Procedure:

-

Disperse a known amount of dried CNCs in anhydrous toluene via ultrasonication.

-

Add this compound to the CNC suspension. The molar ratio of isocyanate to the estimated surface hydroxyl groups of CNCs should be optimized.

-

Add a catalytic amount of triethylamine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 24 hours).

-

After the reaction, cool the mixture to room temperature.

-

Separate the modified CNCs by centrifugation.

-

Wash the product repeatedly with toluene and then with ethanol to remove unreacted this compound and the catalyst.

-

Dry the modified CNCs under vacuum.

Synthesis of an Unsymmetrical Urea

This protocol outlines the synthesis of an N-octadecyl-N'-aryl urea.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Slowly add a stoichiometric amount of this compound to the amine solution at room temperature with stirring.

-

The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture at room temperature for a few hours (e.g., 2-4 hours).

-

Monitor the reaction completion by thin-layer chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.

-

Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

The isocyanate group of this compound is a versatile and highly reactive functional group that enables the covalent attachment of a long hydrophobic chain to a wide range of substrates. Its reactions with alcohols, amines, water, and thiols are well-established, providing a robust toolbox for material scientists and drug development professionals. By carefully controlling reaction conditions such as temperature, catalyst, and solvent, the desired products can be obtained in high yields. The ability to monitor these reactions in real-time using techniques like FTIR spectroscopy further enhances the precision and control over the modification process. This technical guide provides a foundational understanding of the reactivity of this compound, empowering researchers to harness its full potential in their respective fields.

References

- 1. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound untuk Modifikasi Nanokristal Selulosa [indonesian.tdimdipolyurethane.com]

- 16. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.remspec.com [m.remspec.com]

An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octadecyl isocyanate in various organic solvents. Understanding the solubility of this long-chain aliphatic isocyanate is critical for its application in diverse fields, including the synthesis of novel polymers, surface modification of materials, and the development of drug delivery systems. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its long, nonpolar alkyl chain (C18) and a polar isocyanate (-NCO) group, exhibits dual characteristics. Its solubility is therefore highly dependent on the nature of the solvent.

Qualitative Solubility of this compound

Available data indicates that this compound is generally soluble in nonpolar and polar aprotic organic solvents and insoluble in water. The long hydrophobic octadecyl chain dominates its solubility profile, making it readily miscible with solvents that have low polarity.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | IUPAC Name | Solubility |

| Aromatic Hydrocarbons | Toluene | Toluene | Soluble[1][2][3] |

| Benzene | Benzene | Soluble[1][2][3] | |

| Aliphatic Hydrocarbons | Hexane | Hexane | Predicted Soluble |

| Cyclohexane | Cyclohexane | Predicted Soluble | |

| Chlorinated Solvents | Dichloromethane | Dichloromethane | Predicted Soluble |

| Chloroform | Chloroform | Predicted Soluble | |

| Ethers | Diethyl Ether | Ethoxyethane | Predicted Soluble |

| Tetrahydrofuran (THF) | Oxolane | Predicted Soluble | |

| Ketones | Acetone | Propan-2-one | Predicted Soluble |

| Methyl Ethyl Ketone (MEK) | Butan-2-one | Predicted Soluble | |

| Esters | Ethyl Acetate | Ethyl ethanoate | Predicted Soluble |

| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | Predicted Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Predicted Soluble |

| Alcohols | Ethanol | Ethanol | Predicted Limited Solubility |

| Methanol | Methanol | Predicted Limited Solubility | |

| Water | Water | Water | Insoluble[2] |

Note: "Predicted Soluble" is based on the principle of "like dissolves like" and the known solubility in toluene and benzene. "Predicted Limited Solubility" is due to the potential for the isocyanate group to react with the hydroxyl group of alcohols.

Experimental Protocol for Determining this compound Solubility

The following protocol describes a general method for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium method, followed by quantification via titration.

1. Materials and Equipment:

- This compound (reagent grade)

- Selected organic solvent (anhydrous, analytical grade)

- Di-n-butylamine solution (standardized, e.g., 0.1 N in a suitable solvent)

- Standardized hydrochloric acid solution (e.g., 0.1 N)

- Bromophenol blue indicator

- Analytical balance (± 0.1 mg)

- Temperature-controlled shaker or incubator

- Centrifuge

- Volumetric flasks and pipettes

- Burette

- Glass vials with screw caps

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of glass vials. ii. Pipette a known volume of the selected organic solvent into each vial. iii. Tightly cap the vials to prevent solvent evaporation.

b. Equilibration: i. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). ii. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

c. Separation of Undissolved Solute: i. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. ii. Centrifuge the vials to ensure complete separation of the solid phase from the saturated solution.

d. Quantification by Titration: i. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. ii. Transfer the aliquot to a clean Erlenmeyer flask. iii. Add a known excess of a standardized di-n-butylamine solution to the flask. The amine will react with the isocyanate groups. iv. Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature. v. Add a few drops of bromophenol blue indicator to the solution. vi. Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change from blue to yellow). vii. Perform a blank titration using the same volume of the di-n-butylamine solution without the this compound sample.

3. Calculation of Solubility:

The concentration of the isocyanate in the saturated solution can be calculated using the following formula:

-

NCO (equivalents/L) = [(V_b - V_s) * N_HCl] / V_a

Where:

-

V_b = Volume of HCl used for the blank titration (L)

-

V_s = Volume of HCl used for the sample titration (L)

-

N_HCl = Normality of the HCl solution (eq/L)

-

V_a = Volume of the aliquot of the saturated solution taken for titration (L)

-

To express the solubility in g/100 mL, the following conversion can be used:

-

Solubility ( g/100 mL) = NCO (equivalents/L) * MW_ODI * 100 / 1000

Where:

-

MW_ODI = Molecular weight of this compound (295.50 g/mol )

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Caption: Logic for predicting this compound solubility.

References

An In-Depth Technical Guide to Safety Precautions for Handling Octadecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Octadecyl isocyanate (CAS No. 112-96-9) is a long-chain aliphatic isocyanate utilized in various research and development applications, including the surface modification of polymers and the synthesis of novel compounds.[1][2] Its reactive isocyanate group (-NCO) makes it a versatile reagent but also necessitates stringent safety protocols due to its significant health hazards.[1] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, as well as corrosive and irritant properties.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][6] |

| Aquatic Hazard (Acute and Long-Term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₇NO[3] |

| Molar Mass | 295.5 g/mol [1][3] |

| Appearance | Colorless, slightly turbid liquid[8] |

| Melting Point | 15-16 °C[9] |

| Boiling Point | 172-173 °C @ 5 mmHg[8] |

| Density | 0.847 g/mL at 25 °C[8] |

| Vapor Pressure | 1 mmHg @ 154 °C[9] |

| Flash Point | >149 °C (>300.2 °F) - closed cup |

Exposure Controls and Personal Protective Equipment (PPE)

Due to the significant hazards, a multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is mandatory.

3.1. Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[3][4] A certified chemical fume hood with a face velocity of 80-120 feet per minute is the primary engineering control to prevent inhalation exposure.[10][11] Local exhaust ventilation (LEV) systems can also be used to capture contaminants at the source.[12]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and regularly maintained eyewash fountains and safety showers for immediate use in case of accidental contact.[4][12]

3.2. Personal Protective Equipment (PPE)

PPE is a critical last line of defense and must be selected based on a thorough risk assessment.[13]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source |

|---|---|---|

| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A full-face shield may be required for splash hazards.[4] | Protects against serious eye irritation (H319).[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[13][14][15] Thin latex gloves are not suitable.[13] | Prevents skin irritation (H315) and absorption.[3][13] |

| Skin and Body Protection | Protective clothing, such as disposable coveralls or lab coats, must be worn to prevent skin contact.[4][16] | Protects against skin irritation and potential sensitization.[4][13][17] |

| Respiratory Protection | For tasks without adequate engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][12][18] For spraying applications, a supplied-air respirator is required.[13][17] | Protects against inhalation toxicity (H331) and respiratory irritation (H335).[3][13] |

Source:[3][4][12][13][14][15][16][17][18]

Safe Handling and Storage Protocols

4.1. Handling

-

Work under a chemical fume hood to avoid inhaling vapors.[10]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in work areas.[3]

-

Wash hands thoroughly with soap and water after handling.[3][4]

-

Keep containers tightly closed when not in use.[4]

-

Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[10][12]

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is 2-8°C.[4]

-

Store locked up or in an area accessible only to qualified personnel.[10]

-

This material is moisture-sensitive; handle under inert gas if possible.[10][19]

-

Store separately from incompatible materials such as oxidizing agents, acids, alcohols, and water.[10][11][13] Isocyanates react with water to produce carbon dioxide, which can cause a dangerous pressure buildup in sealed containers.[13]

Emergency Procedures

5.1. First Aid Measures

Immediate action is critical in the event of exposure. First aiders must protect themselves before assisting.[10]

Table 4: First Aid Measures by Exposure Route

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][4][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][4][10] |

| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15-30 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][10][20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the person drink water (two glasses at most) to dilute the chemical. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][4][10] |

5.2. Experimental Protocol: Minor Spill Cleanup

This protocol is for minor spills that can be safely handled by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[11][20]

-

Immediate Actions:

-

Don Personal Protective Equipment (PPE):

-

Containment and Absorption:

-

Neutralization:

-

Prepare a decontamination solution. Common formulations include:

-

Carefully and slowly apply the decontamination solution to the absorbed spill, working from the outside in to minimize splashing.

-

Allow the mixture to react for at least 10 minutes.[20]

-

-

Collection and Disposal:

-

Using non-sparking tools, collect the absorbed and neutralized material into a labeled, open-top container.[20]

-

Crucially, do not seal the container immediately. The neutralization reaction can generate carbon dioxide gas, which could pressurize and rupture a sealed container.[13][18][20]

-

Wipe the spill area again with the decontamination solution, followed by water.

-

Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[10][20]

-

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[3]

-

Hazardous Combustion Products: Burning releases toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9][10]

Toxicological Information

Exposure can lead to both acute and chronic health effects. Skin and eye contact may result in inflammation, redness, itching, and pain.[4] Inhalation can cause severe irritation of the respiratory system.[4] Isocyanates as a class are known sensitizers, meaning that initial exposure can lead to the development of allergic reactions, including asthma-like symptoms, upon subsequent exposures, even at very low concentrations.[8][13]

Table 5: Acute Toxicological Data

| Route | Species | Value |

|---|---|---|

| Oral (ATE) | - | 100 mg/kg[3] |

| Intravenous (LD50) | Mouse | 100 mg/kg[8][9] |

| Fish (LC50, 48h) | Oryzias latipes | 80.7 mg/L[4] |

Disposal Considerations

-

Waste material must be disposed of in accordance with national and local hazardous waste regulations.[7][10]

-

Do not empty into drains or release into the environment.[3][4]

-

Leave chemicals in their original, properly labeled containers. Do not mix with other waste.[10]

-

Handle contaminated packaging and cleanup materials in the same manner as the substance itself.[3]

Transportation Information

This compound is regulated as a dangerous good for transport.

Table 6: Transportation Details

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|

| DOT / IATA | UN2206 | Isocyanates, toxic, n.o.s. (this compound) | 6.1 (Poison) | III |

References

- 1. This compound | 112-96-9 | Benchchem [benchchem.com]

- 2. This compound | 112-96-9 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. aksci.com [aksci.com]

- 5. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. purdue.edu [purdue.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 16. lakeland.com [lakeland.com]

- 17. actsafe.ca [actsafe.ca]

- 18. Isocyanates – A family of chemicals [tc.canada.ca]

- 19. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 20. benchchem.com [benchchem.com]

- 21. This compound | 112-96-9 | FO11675 | Biosynth [biosynth.com]

Octadecyl Isocyanate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Octadecyl isocyanate is a significant chemical compound utilized in various scientific and industrial applications, including as a surface modifier for cellulose nanocrystals. This guide provides an in-depth look at its core physicochemical properties.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₇NO | [1][2][3][4] |

| Molecular Weight | 295.50 g/mol | [1][2][3][4] |

| CAS Number | 112-96-9 | [1] |

| Density | 0.847 g/mL at 25 °C | |

| Melting Point | 15-16 °C | |

| Boiling Point | 172-173 °C at 5 mmHg | |

| Flash Point | 184 °C (Open Cup) |

Structural Representation

The logical relationship between the molecular formula and its constituent elements can be visualized as follows:

References

Mechanism of octadecyl isocyanate reaction with hydroxyl groups

An In-depth Technical Guide on the Core Mechanism of Octadecyl Isocyanate Reaction with Hydroxyl Groups

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical kinetics, catalytic pathways, and experimental considerations for the reaction between this compound and hydroxyl groups. The formation of the resulting urethane linkage is a cornerstone of polyurethane chemistry and finds extensive application in advanced materials, coatings, and increasingly, in sophisticated drug delivery systems.

Core Reaction Mechanism: Urethane Formation

The fundamental reaction between this compound, an organic compound featuring a long aliphatic chain (C18) and a highly reactive isocyanate group (-N=C=O), and a compound containing a hydroxyl group (-OH), such as an alcohol or a polyol, is a nucleophilic addition. This exothermic reaction proceeds readily, often at room temperature, to form a carbamate, commonly known as a urethane linkage (-NH-C(O)-O-).[1][2]

The generally accepted mechanism involves the nucleophilic oxygen atom of the hydroxyl group attacking the electrophilic carbon atom of the isocyanate group. Subsequently, the hydrogen from the hydroxyl group is transferred to the nitrogen atom of the isocyanate.[3] This process can be influenced by the type of hydroxyl group, with primary alcohols reacting more readily than secondary alcohols.[4][5] Phenolic hydroxyl groups also react with isocyanates, and their urethane products can exhibit thermal reversibility, dissociating back into the reactants at elevated temperatures.[6]

Reaction Kinetics and Catalysis

While the reaction can proceed without a catalyst, achieving high molecular weight polymers or controlling reaction rates often necessitates the use of one.[3] Catalysts can function by activating either the isocyanate (electrophilic activation) or the alcohol (nucleophilic activation).[3]

2.1 Uncatalyzed Reaction

In the absence of a catalyst, the reaction is understood to involve the multimolecular intervention of the alcohol.[7][8] Theoretical and experimental studies suggest that two or three alcohol molecules can participate in the transition state, forming a hydrogen-bonded associate that facilitates the nucleophilic attack and proton transfer.[8][9] This "alcohol catalysis" helps to lower the activation energy compared to a simple bimolecular collision.[9][10]

2.2 Base Catalysis

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common base catalysts.[3] The proposed mechanism involves the formation of an active hydrogen-amine complex, which increases the nucleophilicity of the alcohol's oxygen atom, thereby accelerating its attack on the isocyanate's carbonyl carbon.[3][11]

2.3 Acid Catalysis

Organometallic compounds, particularly organotin catalysts like dibutyltin dilaurate (DBTL), are highly effective Lewis acid catalysts.[1][12] The mechanism is believed to involve the coordination of the catalyst with both the isocyanate and the alcohol, forming a ternary complex that facilitates the reaction. The metal center polarizes the isocyanate group, making it more susceptible to nucleophilic attack.[1] Due to toxicity concerns with tin compounds, alternatives such as zirconium chelates are being explored.[12]

Quantitative Data on Reaction Kinetics

The rate of urethane formation is significantly influenced by the structure of the alcohol, the presence and type of catalyst, and the solvent used.

| Reactant System | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Conditions | Source |

| Phenyl Isocyanate + Ethylene Glycol | None | 3.01 x 10⁻² L/mol·min | - | - | [4] |

| Phenyl Isocyanate + Secondary Alcohols | None | ~0.56 to 0.59 x 10⁻² L/mol·min | - | - | [4] |

| Phenyl Isocyanate + 1-Propanol | None | - | 17–54 kJ/mol (general range) | Varies with solvent and reactant ratio | [9][10] |

| o-Hydroxybenzyl Alcohol + Phenyl Isocyanate (Phenolic -OH) | None | k₁ increases with solvent polarity | - | In situ FT-IR | [13] |

| o-Hydroxybenzyl Alcohol + Phenyl Isocyanate (Aliphatic -OH) | None | k₂ decreases with increasing solvent polarity | - | In situ FT-IR | [13] |

| α-Naphthyl Isocyanate + n-Butyl Alcohol | Ferric Acetylacetonate | 0.24 to 101.0 x 10⁻⁴ L/mol·sec | - | Varies with catalyst concentration | [14] |

Experimental Protocols

The following sections outline generalized methodologies for conducting and monitoring the reaction between this compound and a hydroxyl-containing compound.

4.1 Materials and Reagents

-

This compound (CAS 112-96-9)

-

Hydroxyl-containing compound (e.g., a polyol, alcohol, or drug molecule with a hydroxyl group)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))

-

Catalyst (e.g., DABCO, DBTL), if required

-

Quenching agent (e.g., dibutylamine solution)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard titration reagents (e.g., hydrochloric acid)

4.2 General Reaction Procedure

-

Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen) to prevent side reactions with water.[2] The hydroxyl-containing compound and solvent should be anhydrous.

-

Setup : The reaction is typically conducted in a round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. The flask is placed in a temperature-controlled bath.

-

Reactant Addition : The hydroxyl compound is dissolved in the anhydrous solvent in the reaction flask. If a catalyst is used, it is added at this stage.

-

Initiation : The this compound, dissolved in a minimal amount of anhydrous solvent, is added to the stirred solution. The addition can be done dropwise to control the exothermic reaction.[15]

-

Reaction Monitoring : The progress of the reaction is monitored by tracking the disappearance of the isocyanate group.

-

FT-IR Spectroscopy : Aliquots are taken at regular intervals, and the FT-IR spectrum is recorded. The disappearance of the characteristic N=C=O stretching peak around 2270 cm⁻¹ indicates the consumption of the isocyanate.[6][16] The appearance of urethane peaks (e.g., N-H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) confirms product formation.[16]

-

Titration : An alternative method involves taking an aliquot of the reaction mixture and adding it to a solution containing an excess of a standard dibutylamine solution. The unreacted amine is then back-titrated with standard hydrochloric acid.[15] This allows for the calculation of the remaining isocyanate concentration.

-

-

Completion and Work-up : Once the reaction is complete (as determined by monitoring), the product can be isolated. The work-up procedure will vary depending on the product's properties but may involve solvent evaporation, precipitation in a non-solvent, and purification by recrystallization or chromatography.

Visualizations of Mechanisms and Workflows

Uncatalyzed Reaction Mechanism

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. l-i.co.uk [l-i.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Introduction of Reversible Urethane Bonds Based on Vanillyl Alcohol for Efficient Self-Healing of Polyurethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. | Semantic Scholar [semanticscholar.org]

- 8. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wernerblank.com [wernerblank.com]

- 13. akjournals.com [akjournals.com]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Commercial Octadecyl Isocyanate: Purity, Analysis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of octadecyl isocyanate (ODI), a long-chain aliphatic isocyanate crucial for the surface modification of materials in pharmaceutical and biomedical research. This document details its commercial availability, purity specifications, analytical methodologies for quality assessment, and its significant role in the development of sophisticated drug delivery systems.

Commercial Sources and Purity of this compound

This compound is available from a range of chemical suppliers, with purities varying to suit different research and development needs. The selection of a suitable grade of ODI is critical, as impurities can significantly impact the outcome of surface modification and subsequent biological interactions. Below is a summary of commercially available this compound from various suppliers.

| Supplier | Stated Purity | Analytical Method | Reference |

| Santa Cruz Biotechnology | 98% | Not specified | [1] |

| Hodogaya Chemical Co., Ltd. | 98.0% min. | Not specified | [2] |

| TCI (Tokyo Chemical Industry) | >80.0% | Gas Chromatography (GC) | [3] |

| Sigma-Aldrich | ≥95% | Not specified | |

| UpChem (USA) Co., LTD. | ≥ 99% | Not specified | [4] |

| ChemicalBook Suppliers (Various) | 92% Min, 95% Min, 98%, 99% | Not specified | [5][6] |

| Echemi Suppliers (Various) | 97%, 99% | Not specified | [7] |

It is important to note that while many suppliers provide a purity percentage, the analytical method used to determine this value is not always disclosed. For applications in drug delivery and bioconjugation, where high purity is paramount, it is recommended to request a certificate of analysis (CoA) from the supplier that specifies the analytical technique and the results. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity of volatile and semi-volatile compounds like this compound.[2][8][9][10]

Experimental Protocols for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying components in a mixture. For this compound, this method can be used to determine the percentage of the main compound and to identify and quantify any impurities.

Methodology Outline:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., toluene, dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium, nitrogen) through a long, thin column. The column is coated with a stationary phase. Compounds in the sample interact with the stationary phase to different extents, causing them to travel through the column at different speeds and thus separating them.

-

Detection (Mass Spectrometry): As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison to spectral libraries. The area under the peak in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Isocyanate Derivatives

For less volatile isocyanates or for analyzing their reaction products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. Isocyanates are highly reactive and are typically derivatized before analysis to form stable compounds.[8][11]

Methodology Outline:

-

Derivatization: The this compound sample is reacted with a derivatizing agent, such as dibutylamine, to form a stable urea derivative.

-

Sample Preparation: The derivatized sample is dissolved in a suitable solvent compatible with the LC system.

-

Injection: The sample is injected into the liquid chromatograph.

-

Separation: The sample is pumped through a column packed with a stationary phase. A liquid mobile phase is used to carry the sample through the column, and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

-

Detection (Mass Spectrometry): The separated components are introduced into the mass spectrometer for ionization and detection, similar to GC-MS.

-

Data Analysis: The concentration of the derivatized this compound is determined by comparing its peak area to that of a calibration curve generated from standards of known concentration.

Applications in Drug Delivery: Surface Modification of Nanoparticles

This compound is a key reagent in the surface modification of nanoparticles for targeted drug delivery.[7][12][13] Its long C18 alkyl chain provides a hydrophobic character, which can be leveraged to alter the surface properties of various nanomaterials. The isocyanate group (–N=C=O) is highly reactive towards nucleophilic groups such as hydroxyl (–OH) and amine (–NH2) groups present on the surface of nanoparticles or attached to linker molecules. This reactivity allows for the covalent attachment of the octadecyl chains.[14]

The surface modification of nanoparticles with this compound can:

-

Enhance Hydrophobicity: Increase the hydrophobicity of the nanoparticle surface, which can be useful for encapsulating hydrophobic drugs.

-

Improve Biocompatibility: The modified surface can influence how the nanoparticle interacts with biological systems.

-

Facilitate Bioconjugation: The isocyanate group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface for active targeting of specific cells or tissues.[13][15][16]

Workflow for Nanoparticle Surface Modification

The following diagram illustrates a general workflow for the surface modification of a hydroxyl-functionalized nanoparticle with this compound, followed by the attachment of a targeting ligand for drug delivery.

Caption: Workflow for surface modification of nanoparticles using this compound for targeted drug delivery.

Logical Pathway for Surface Modification

The decision-making process for employing this compound in surface modification strategies often follows a logical pathway to achieve the desired nanoparticle characteristics for a specific drug delivery application.

Caption: Decision pathway for using this compound in nanoparticle surface modification for drug delivery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocyanate synthesis by substitution [organic-chemistry.org]

- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Octadecane, 1-isocyanato- [webbook.nist.gov]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

- 12. Surface Modification of Nanoparticles for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. sanyingpu.com [sanyingpu.com]

- 15. Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface Modification of Metallic Nanoparticles for Targeting Drugs | MDPI [mdpi.com]

Thermal Stability and Decomposition of Octadecyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of octadecyl isocyanate. Due to the limited availability of public domain data specifically for pure this compound, this guide combines available information on this compound with established knowledge of the thermal behavior of long-chain aliphatic isocyanates and related polyurethane systems.

Physicochemical and Thermal Properties

This compound is a long-chain aliphatic isocyanate that is liquid at room temperature and finds applications in surface modification and as a synthetic raw material for various auxiliaries.[1][2] Its key physical and thermal properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₇NO | [3] |

| Molecular Weight | 295.50 g/mol | [3] |

| Melting Point | 15-16 °C (lit.) | |

| Boiling Point | 172-173 °C at 5 mmHg | |

| Flash Point | 148 °C (closed cup) | |

| Decomposition Onset | ~200 °C (unverified) | |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [4] |

Thermal Stability and Decomposition Analysis

The thermal stability of isocyanates is a critical parameter for their safe handling, storage, and application, particularly in processes involving elevated temperatures. The primary techniques used to assess thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and crystallization, as well as to study decomposition by detecting exothermic or endothermic events. For blocked isocyanates, DSC can reveal the endothermic transition associated with the scission of the urethane bond.[6]

Decomposition Pathway

The thermal decomposition of isocyanates can proceed through various pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts. For long-chain aliphatic isocyanates like this compound, the primary decomposition products upon heating are expected to be carbon oxides and nitrogen oxides.[4] The decomposition can also involve the formation of carbodiimides and trimers (isocyanurates).

A simplified logical flow for the thermal decomposition process is outlined below:

Caption: Simplified logical flow of the thermal decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly published. However, based on standard methodologies for similar organic compounds, the following protocols can be adapted.

Thermogravimetric Analysis (TGA) Protocol

A general TGA protocol for analyzing the thermal stability of a liquid organic compound like this compound is as follows:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset of decomposition, peak decomposition temperature(s) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature intervals.

References

- 1. This compound | 112-96-9 [chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C19H37NO | CID 66988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

A Technical Guide to the Spectroscopic and Reaction Characteristics of Octadecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of octadecyl isocyanate, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) data. It also outlines experimental protocols for acquiring this data and illustrates key reaction pathways.

Spectroscopic Data of this compound

This compound (C₁₉H₃₇NO) is a long-chain aliphatic isocyanate. Its spectroscopic data is characterized by the distinct signals from its octadecyl chain and the isocyanate functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the very strong and sharp absorption band of the isocyanate group (-N=C=O) and the various vibrations of the long alkyl chain. The characteristic isocyanate peak appears in a region of the spectrum that is typically free from other functional group absorptions, making it a key diagnostic tool.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2270 | Asymmetric stretching | Isocyanate (-N=C=O) | Strong, Sharp |

| 2955-2965 | Asymmetric C-H stretching | Methyl (-CH₃) | Strong |

| 2850-2860 | Symmetric C-H stretching | Methyl (-CH₃) | Strong |

| 2915-2925 | Asymmetric C-H stretching | Methylene (-CH₂) | Strong |

| 2845-2855 | Symmetric C-H stretching | Methylene (-CH₂) | Strong |

| 1460-1470 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |

| 1370-1380 | C-H bending (rocking) | Methyl (-CH₃) | Medium |

| 720-730 | C-H bending (rocking) | Methylene (-CH₂)n, n≥4 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by the signals corresponding to the long octadecyl chain. The electronegativity of the isocyanate group influences the chemical shifts of the adjacent methylene group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the octadecyl chain will appear as a series of multiplets in the upfield region. The methylene protons directly attached to the nitrogen of the isocyanate group will be the most deshielded and thus appear at the highest chemical shift among the alkyl protons.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-NCO | 3.3 - 3.5 | Triplet | 2H |

| -CH₂-CH₂-NCO | 1.5 - 1.7 | Multiplet | 2H |

| -(CH₂)₁₅- | 1.2 - 1.4 | Broad Singlet | 30H |

| -CH₃ | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the isocyanate carbon in the downfield region. The carbons of the octadecyl chain will appear as a series of signals in the upfield region.

| Carbon | Approximate Chemical Shift (ppm) |

| -N=C =O | 120 - 125 |

| -C H₂-NCO | 42 - 44 |

| -C H₂-CH₂-NCO | 30 - 32 |

| -(C H₂)₁₄- | 26 - 30 |

| -C H₂-CH₃ | 22 - 23 |

| -C H₃ | 13 - 15 |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate analysis.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Appropriate solvent (e.g., chloroform or carbon tetrachloride), if preparing a solution

-

Pipettes and vials

Procedure (Neat Liquid/Melt):

-

If using salt plates, ensure they are clean and dry.

-

Place a small drop of liquid this compound (or molten if solid at room temperature) onto one salt plate.

-

Carefully place the second salt plate on top, spreading the sample into a thin film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum by performing a background correction.

Procedure (ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum with the clean ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

NMR Spectroscopy Protocol

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

-

NMR tubes

-

Pipettes and vials

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate pulse width and relaxation delay).

-

Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0 ppm). Integrate the signals.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the ¹³C spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent signal (e.g., 77.16 ppm for CDCl₃).

Key Reaction Pathways

This compound is a versatile chemical intermediate, primarily used in reactions involving its electrophilic isocyanate group.

Synthesis of this compound

This compound is commonly synthesized by the reaction of octadecylamine with phosgene or a phosgene equivalent. This reaction proceeds through an intermediate carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.

Caption: Synthesis of this compound.

Reaction with Primary Amines to Form Ureas

Isocyanates readily react with primary amines to form substituted ureas. This is a nucleophilic addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the isocyanate group.

Methodological & Application

Surface Modification of Cellulose Nanocrystals with Octadecyl Isocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of cellulose nanocrystals (CNCs) with octadecyl isocyanate (ODI). This modification transforms the hydrophilic surface of CNCs to hydrophobic, significantly expanding their applications, particularly in the realm of drug delivery and polymer nanocomposites.

Introduction

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and biocompatibility. However, their inherent hydrophilicity limits their dispersibility in non-polar solvents and hydrophobic polymer matrices, which is a significant drawback for many advanced applications. Surface modification with long-chain alkyl isocyanates, such as this compound (ODI), effectively addresses this limitation by grafting hydrophobic octadecyl chains onto the CNC surface. This process, known as carbamation, forms stable urethane linkages and renders the CNCs organophilic. This hydrophobization is particularly relevant for the encapsulation and delivery of hydrophobic drugs, a common challenge in pharmaceutical development.

Key Applications in Research and Drug Development

The conversion of CNCs from a hydrophilic to a hydrophobic nature through ODI modification opens up a range of applications:

-

Drug Delivery Systems: ODI-modified CNCs (CNC-ODI) can act as carriers for hydrophobic therapeutic agents. The modified surface improves the loading capacity of poorly water-soluble drugs and can facilitate their controlled release. The hydrophobic core created by the octadecyl chains can encapsulate drug molecules, protecting them from degradation and improving their bioavailability.

-

Reinforcement of Polymer Nanocomposites: CNC-ODI can be uniformly dispersed in hydrophobic polymer matrices such as polylactic acid (PLA), polypropylene, and polyethylene. This enhanced compatibility leads to nanocomposites with improved thermal and mechanical properties.

-